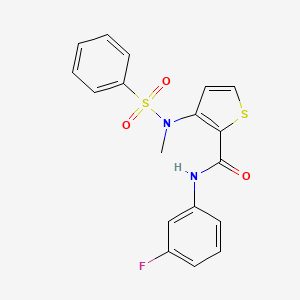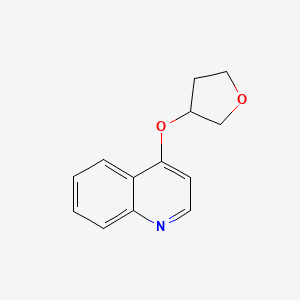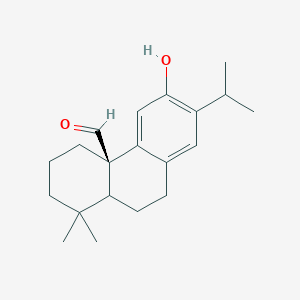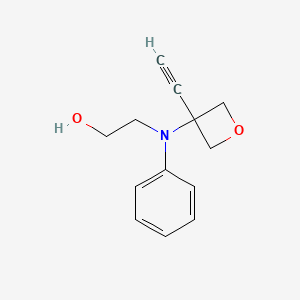![molecular formula C13H13FN2O3 B2386982 Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate CAS No. 329698-76-2](/img/structure/B2386982.png)
Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate is a chemical compound with the molecular formula C13H13FN2O3 It is a derivative of quinazoline, a bicyclic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate typically involves the reaction of 5-fluoro-4-quinazolinol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2,4-dione derivatives, while reduction can produce dihydroquinazoline compounds.
Scientific Research Applications
Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-quinazolinyl)oxy]propanoate
- Ethyl 2-[(6-fluoro-4-quinazolinyl)oxy]propanoate
- Ethyl 2-[(5-chloro-4-quinazolinyl)oxy]propanoate
Uniqueness
Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate is unique due to the presence of the fluorine atom at the 5-position of the quinazoline ring. This fluorine substitution can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 2-(5-fluoroquinazolin-4-yl)oxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-3-18-13(17)8(2)19-12-11-9(14)5-4-6-10(11)15-7-16-12/h4-8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSVYQOQMPKNGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=NC=NC2=C1C(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2386899.png)


![benzo[d]thiazol-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2386902.png)
![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2386904.png)
![N-(1-Cyanocyclohexyl)-2-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]acetamide](/img/structure/B2386906.png)
![1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one](/img/structure/B2386910.png)


![N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B2386914.png)
![6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2386918.png)


![2-(3,4-dimethylphenyl)-4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2386922.png)
